Copper D-gluconate

説明

Copper gluconate is a copper salt of D-gluconic acid that displays a light blue to bluish-green color . It is an ingredient found in a variety of supplements and vitamins .

Synthesis Analysis

Copper gluconate is prepared by the reaction of gluconic acid solutions with cupric oxide or basic cupric carbonate . A patent describes a method of preparing copper gluconate by adding basic copper carbonate to a glucolactone solution . Another study describes a chemical reduction approach to synthesize copper nanoparticles .

Molecular Structure Analysis

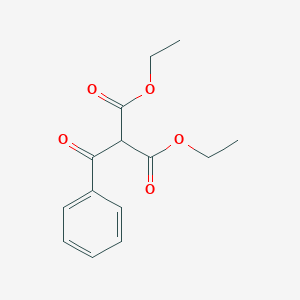

The molecular formula of Copper gluconate is C12H22CuO14 . The average mass is 453.841 Da and the monoisotopic mass is 453.030548 Da .

Chemical Reactions Analysis

The oxidation of β-D-glucopyranose by molecular oxygen obeys a ping pong bi–bi kinetic mechanism . For the reductive half-reaction, β-D-glucopyranose is oxidized to D-glucono-δ-lactone .

Physical And Chemical Properties Analysis

Copper gluconate is a light blue to bluish-green crystal or powder . It is easily soluble in water and insoluble in ethanol .

科学的研究の応用

It serves as a precursor catalyst for photo-induced living radical polymerization of acrylates, leading to well-defined polymers with high end-group fidelity (Nikolaou et al., 2015).

Its complex formation with gluconate has been studied in the context of oxidative degradation of sugar-type ligands, showing variations in reactivity based on the complex formed (Ródio et al., 1999).

Copper D-gluconate complexes are used to introduce copper ions into cellulosic materials, with applications in antimicrobial materials (Emam et al., 2012).

Terahertz time-domain spectroscopy studies of metal gluconates, including copper(II) gluconate, offer insights into their structures and molecular interactions, with implications for pharmaceutical research (Li et al., 2015).

Copper-enriched cells of Saccharomyces cerevisiae have been produced using copper D-gluconate, suggesting applications in human nutrition and therapeutic treatments (Rollini et al., 2011).

Copper gluconate influences keratinocyte wound healing integrins, indicating potential applications in healing and tissue regeneration (Tenaud et al., 1999).

In electrochemical studies, copper gluconate affects the deposition rate and composition of Ni-Cu-P alloys, suggesting uses in materials science and engineering (Larhzil et al., 2007).

It's utilized in the electroplating of copper films on steel substrates from acidic gluconate baths, with implications for manufacturing and coating technologies (Rehim et al., 2000).

Copper gluconate supplementation was studied for effects on copper levels in the body, with no significant changes observed (Pratt et al., 1985).

It's evaluated as a potential bactericide against Xanthomonas campestris pv. citri, suggesting applications in agriculture and plant protection (Yuhong et al., 2013).

The compound has been assessed in the context of heavy metal removal from municipal solid waste incinerator fly ash, indicating environmental remediation applications (Ferreira et al., 2005).

Its complex formation with gluconate ions has been investigated potentiometrically, providing insights into metal-ligand interactions in solution (Vicedomini, 1983).

Copper(II)-containing solids catalyze the Ruff oxidative degradation of calcium D-gluconate, relevant to chemical processing and synthesis (Hourdin et al., 2002).

Copper(I)oxide surface-modified cellulose fibers synthesized using copper–D-gluconate complexes demonstrate antimicrobial properties, applicable in medical textiles and hygiene products (Emam et al., 2014).

The coordination of copper(II) by 2-amino-2-deoxy-D-gluconate is influenced by pH, with implications for understanding metal-ligand interactions in various environments (Haveren et al., 1993).

Copper ions, including those from copper D-gluconate, affect the decidualization of human endometrial stromal cells, suggesting biomedical research applications (Li et al., 2017).

Aqueous reduction with D-glucose and PVP for the preparation of copper nanoparticles demonstrates applications in metal-metal bonding (Granata et al., 2019).

Copper gluconate's role in copper deficiency anemia treatment highlights its medical applications, particularly in micronutrient supplementation (Myint et al., 2018).

The historical context of copper alloys, including copper gluconate, provides insights into their archaeological and metallurgical significance (Bray et al., 2015).

A study on the carcinogenic risk of copper gluconate using a rat liver carcinogenicity bioassay protocol highlights the importance of understanding its health implications (Abe et al., 2008).

Safety And Hazards

Copper gluconate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin, eyes, and clothing, and not to ingest or breathe dust .

特性

IUPAC Name |

copper;2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUCCJIRFHNWBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CuO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent) | |

| Record name | Copper D-gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

453.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper D-gluconate | |

CAS RN |

13005-35-1 | |

| Record name | Copper D-gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper D-gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)

![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)